The synthesis of 3-{2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-1H-pyrrol-1-yl}benzoic acid was achieved through a multi-step process starting with a known pyrrolamide inhibitor of the mycobacterial GyrB domain. [ [] ] The synthesis involved a series of reactions, including a Knoevenagel condensation and subsequent structural modifications guided by molecular modeling and in vitro screening. [ [] ] Specific details about the reaction conditions, reagents, and yields for each step are not provided in the available literature.
The molecular structure of 3-{2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-1H-pyrrol-1-yl}benzoic acid features a central pyrrole ring substituted at the 1-position with a benzoic acid group and at the 2-position with a cyano-substituted vinyl group. The vinyl group is further linked to a 5-methoxy-1H-benzimidazol-2-yl moiety. [ [] ] Detailed structural analyses, including bond lengths, bond angles, and spatial arrangements, are not explicitly described in the available literature.
3-{2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-1H-pyrrol-1-yl}benzoic acid was identified as a potent inhibitor of the mycobacterial GyrB domain, the ATPase domain of DNA gyrase. [ [] ] DNA gyrase is an essential enzyme for bacterial DNA replication, and inhibiting its activity can lead to bacterial death. The mechanism of action for this compound likely involves binding to the ATPase active site of GyrB, preventing ATP hydrolysis and consequently blocking DNA gyrase activity. [ [] ]
The primary application of 3-{2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-1H-pyrrol-1-yl}benzoic acid, as described in the available literature, is as a potential anti-tubercular agent. [ [] ] This compound demonstrated promising in vitro activity against the purified GyrB enzyme and potent activity against the H37Rv strain of Mycobacterium tuberculosis. [ [] ]
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2